molecular formula C17H19N5O2 B6460639 2-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile CAS No. 2549009-66-5

2-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

Cat. No. B6460639
CAS RN: 2549009-66-5
M. Wt: 325.4 g/mol
InChI Key: DWNZOXTZKGAGQL-UHFFFAOYSA-N
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Description

2-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile (2MPPC) is a heterocyclic compound that has been used for a variety of scientific research applications. The compound is composed of a pyrimidine and piperidine moiety, and is also known as 6-methoxy-2-methyl-4-piperidin-4-ylpyridine-4-carbonitrile. It is a lipophilic molecule, meaning it is soluble in lipids and can be used to study the interactions of lipophilic molecules with biological systems.

Scientific Research Applications

2MPPC has been used in a variety of scientific research applications. It has been used to study the interactions of lipophilic molecules with biological systems, in particular the interactions between lipophilic molecules and cell membranes. It has also been used to study the effects of lipophilic molecules on the activity of enzymes, and to study the role of lipophilic molecules in signal transduction pathways. Additionally, 2MPPC has been used in the study of the mechanisms of drug action, and to study the effects of lipophilic molecules on the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

2MPPC has been shown to interact with a variety of biological molecules, including proteins, lipids, and carbohydrates. It has been suggested that the compound interacts with these molecules through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. Additionally, 2MPPC has been shown to interact with cell membranes, and it is thought that this interaction is mediated by the hydrophobic interactions between the compound and the lipids in the cell membrane.
Biochemical and Physiological Effects
2MPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, which could potentially lead to increased uptake of drugs and other molecules into cells. Additionally, 2MPPC has been shown to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. Finally, 2MPPC has been shown to modulate the activity of signal transduction pathways, which could potentially lead to changes in gene expression and cellular responses.

Advantages and Limitations for Lab Experiments

The use of 2MPPC in laboratory experiments has several advantages. It is a relatively small molecule, making it easy to synthesize and handle. Additionally, it is lipophilic, meaning it is soluble in lipids and can be used to study the interactions of lipophilic molecules with biological systems. However, there are a few limitations to the use of 2MPPC in laboratory experiments. For example, it is not very selective in its interactions with biological molecules, meaning it may interact with a variety of molecules in a system. Additionally, it is not very stable, meaning it may degrade over time.

Future Directions

There are several potential future directions for the use of 2MPPC in scientific research. One potential application is in the development of drugs that target specific proteins or enzymes. 2MPPC could potentially be used to identify compounds that interact with specific proteins or enzymes, which could then be used to develop drugs that target those proteins or enzymes. Additionally, 2MPPC could be used to study the effects of lipophilic molecules on the pharmacokinetics and pharmacodynamics of drugs. Finally, 2MPPC could be used to study the effects of lipophilic molecules on signal transduction pathways, which could lead to the development of drugs that modulate the activity of those pathways.

Synthesis Methods

2MPPC can be synthesized using a multi-step reaction process, beginning with the reaction of 4-methylpiperidine with 1-chloro-6-methoxy-pyrimidine. This reaction produces the intermediate 1-(6-methoxypyrimidin-4-yl)piperidin-4-yl chloride, which is then reacted with pyridine-4-carbonitrile in the presence of a strong base, such as potassium hydroxide. This reaction produces 2MPPC as the final product.

properties

IUPAC Name

2-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-23-16-9-15(20-12-21-16)22-6-3-13(4-7-22)11-24-17-8-14(10-18)2-5-19-17/h2,5,8-9,12-13H,3-4,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNZOXTZKGAGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

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